![molecular formula C20H18O7 B2440424 Methyl 2-[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate CAS No. 864750-86-7](/img/structure/B2440424.png)

Methyl 2-[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

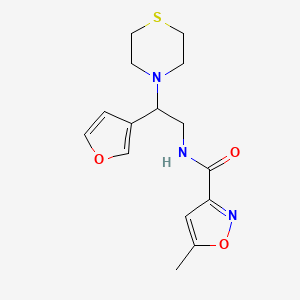

Methyl 2-[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate, also known as MDOP or DMOA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Crystallization and Structural Analysis

Methyl 2-[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate and its derivatives have been studied for their unique crystalline structures and conformations. For instance, in one study, certain isochroman derivatives, closely related to methyl 2-[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate, were observed to crystallize in chiral space groups. The heterocyclic rings in these compounds adopt half-chair conformations, and their crystal structure is stabilized by weak C-H...O hydrogen bonding, forming an infinite three-dimensional network (Palusiak et al., 2004). Similarly, the crystal structures of certain methyl and ethyl derivatives were characterized by single-crystal X-ray diffraction, revealing monoclinic crystal packing and stability due to weak intermolecular hydrogen bonding interactions (Ahmed et al., 2016).

Biological Activities and Applications

The compound and its related derivatives have also been explored for various biological activities. For instance, one study synthesized and characterized compounds related to methyl 2-[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate, evaluating their structures through different spectroscopic methods and assessing their brine shrimp cytotoxicity (Ahmed et al., 2016). Another study synthesized novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives from 3,4-dimethoxyacetophenone, showing some compounds exhibited fungicidal and insecticidal activities (Liu, Li, & Li, 2004).

Photopolymerization and Chemical Properties

The compound's derivatives have been studied for their potential in photopolymerization processes. A particular study introduced a new alkoxyamine bearing a chromophore group linked to the aminoxyl function, which decomposes under UV irradiation to generate corresponding radicals, suggesting potential applications in nitroxide-mediated photopolymerization processes (Guillaneuf et al., 2010).

properties

IUPAC Name |

methyl 2-[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O7/c1-23-13-6-7-15(18(9-13)24-2)16-8-12-4-5-14(26-11-19(21)25-3)10-17(12)27-20(16)22/h4-10H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIYWUNRRHQVNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)OC)OC2=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2440342.png)

![N-(2-chloro-4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2440348.png)

![N-cyclohexyl-4-isobutyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2440357.png)